molecular formula C10H11BO4 B1392757 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid CAS No. 1268335-33-6

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid

Cat. No. B1392757
M. Wt: 206 g/mol
InChI Key: CEVOKIPNIZQANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid” is a derivative of boronic acid combining a cyclic hemiester moiety with a free hydroxyl group . It has been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles .


Synthesis Analysis

The compound has been synthesized via the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids .


Molecular Structure Analysis

The molecular formula of the compound is C10H11BO4. Boron in the molecule represents a strong Lewis acidic center and the benzoxaboroles are considered more acidic than arylboronic acids .


Chemical Reactions Analysis

The compound has been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles . Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206 g/mol.

Scientific Research Applications

Antimicrobial and Anticancer Activities

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid and its derivatives show promising results in antimicrobial and anticancer applications. A study by Pansare et al. (2019) highlighted the synthesis of various carboxylic acid derivatives, including the 3-hydroxypropanoic acid derivatives, showing high antibacterial and antifungal activity, as well as significant activity against human breast cancer cell lines MCF-7 and BT-474 (Pansare et al., 2019).

Synthesis and Structural Analysis

The compound's role in the synthesis of ortho-functionalized arylboronic acids is evident from the work of Da̧browski et al. (2007). They demonstrated the use of ortho-lithiated derivatives of protected phenylboronic acid for synthesizing various arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showcasing the compound's utility in creating complex organic structures (Da̧browski et al., 2007).

Tautomeric Equilibrium Studies

Luliński et al. (2007) explored the tautomeric equilibrium of functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. This research provides insights into the dynamic chemical behavior of these compounds in solution, which is crucial for understanding their reactivity and potential applications (Luliński et al., 2007).

Antimycobacterial Research

A recent study by Šlechta et al. (2023) focused on the synthesis of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as potential inhibitors of mycobacterial leucyl-tRNA synthetase. These compounds showed significant antimycobacterial activity, particularly against multidrug-resistant strains, demonstrating the compound's potential in addressing antibiotic resistance (Šlechta et al., 2023).

Novel Therapeutics for African Trypanosomiasis

Nare et al. (2010) reported the discovery of boron-containing molecules, including derivatives of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid, as potent compounds against Trypanosoma brucei. These compounds demonstrated cure in murine models of late-stage Central Nervous System African Trypanosomiasis when administered orally, indicating their potential as novel therapeutics for this disease (Nare et al., 2010).

Treatment of Skin Inflammation

Dong et al. (2016) characterized benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including crisaborole, a derivative of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid, for the treatment of skin diseases like psoriasis and atopic dermatitis. These inhibitors were shown to suppress the release of various cytokines associated with skin inflammation and skin architecture changes, presenting a new class of topical treatments for these conditions (Dong et al., 2016).

Safety And Hazards

The compound has demonstrated differential toxicity against human cells (colon epithelium or red blood cells). The modified conjugate 2-(N,N-dimethylamino)ethylamide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] AmB showed the best combination of a high antifungal activity with a low cytotoxic and hemolytic potency .

Future Directions

The compound has been used in the synthesis of new conjugates of the antifungal antibiotic amphotericin B (AmB) with benzoxaboroles . These novel compounds have been tested in vitro against a panel of clinically important fungi and bacteria, including mycobacteria. Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates . The structure-activity relationships have been derived and supported with a molecular docking study, which confirmed a selectivity toward the potential target leucyl-tRNA synthetase without an impact on the human enzyme . These compounds can become important materials in antimycobacterial research .

properties

IUPAC Name

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVOKIPNIZQANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid

CAS RN

1268335-33-6
Record name 3-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-7-yl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
Reactant of Route 4
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
Reactant of Route 5
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid

Citations

For This Compound
7
Citations
YK Zhang, JJ Plattner, YR Freund, EE Easom… - Bioorganic & medicinal …, 2012 - Elsevier
A series of new boron-containing benzoxaborole compounds was designed and synthesized for a continuing structure–activity relationship (SAR) investigation to assess the …
Number of citations: 56 www.sciencedirect.com
SS Printsevskaya, MI Reznikova… - Future Medicinal …, 2013 - Future Science
Background: The ability of boron-containing compounds to undergo a number of novel binding interactions with drug target functional groups has recently been described. In an …
Number of citations: 46 www.future-science.com
YK Zhang, JJ Plattner, YR Freund, EE Easom… - Bioorganic & medicinal …, 2011 - Elsevier
A series of boron-containing benzoxaborole compounds was designed and synthesized for a structure–activity relationship investigation surrounding 7-(HOOCCH 2 CH 2 )-1,3-dihydro-…
Number of citations: 76 www.sciencedirect.com
EN Olsufyeva, VS Yankovskaya - Russian Chemical Reviews, 2020 - iopscience.iop.org
This review summarizes main advances achieved by Russian researchers in the synthesis and characterization of semi-synthetic antibiotics of a new generation in the period from 2004 …
Number of citations: 17 iopscience.iop.org
Y Tao, A Budhipramono, J Huang, M Fang, S Xie… - Cell Chemical …, 2023 - cell.com
A novel class of benzoxaboroles was reported to induce cancer cell death but the mechanism was unknown. Using a forward genetics platform, we discovered mutations in cleavage …
Number of citations: 4 www.cell.com
K Shapovalova, G Zatonsky, N Grammatikova… - Pharmaceutics, 2023 - mdpi.com
Aminoglycosides are one of the first classes of antibiotics to have been used clinically, and they are still being used today. They have a broad spectrum of antimicrobial activity, making …
Number of citations: 7 www.mdpi.com
BJ Wang, MP Groziak - Advances in Heterocyclic Chemistry, 2016 - Elsevier
The utility of boron-containing compounds extends beyond the well-known applications of boronic acids and esters in Suzuki cross-couplings and enzyme inhibition. In this selective …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.